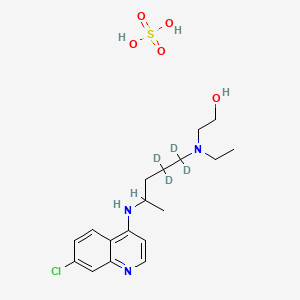
Pyrimethamine Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimethamine Biotin: is a compound that combines the properties of pyrimethamine, an antiparasitic drug, and biotin, a water-soluble B-vitamin. Pyrimethamine is primarily used in the treatment and prevention of malaria and toxoplasmosis, while biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
準備方法
Synthetic Routes and Reaction Conditions:
Pyrimethamine Synthesis: Pyrimethamine is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorocinnamic acid.
Biotin Synthesis: Biotin is synthesized through chemical or microbial methods.
Industrial Production Methods:
Pyrimethamine: Industrial production of pyrimethamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Biotin: Biotin is produced industrially through chemical synthesis or microbial fermentation.
化学反応の分析
Types of Reactions:
Oxidation: Pyrimethamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Pyrimethamine can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of pyrimethamine.
Reduction Products: Reduced forms of pyrimethamine with altered pharmacological properties.
Substitution Products: Substituted derivatives of pyrimethamine with different functional groups.
科学的研究の応用
Chemistry:
- Pyrimethamine Biotin is used in chemical research to study the synthesis and reactivity of complex molecules .
Biology:
- In biological research, this compound is used to investigate the mechanisms of drug resistance in malaria parasites and the role of biotin in metabolic processes .
Medicine:
- This compound is used in medical research to develop new treatments for malaria and toxoplasmosis, as well as to study the effects of biotin on human health .
Industry:
作用機序
Pyrimethamine:
- Pyrimethamine inhibits the enzyme dihydrofolate reductase in malaria parasites, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Biotin:
- Biotin acts as a coenzyme in carboxylation reactions, facilitating the addition of a carboxyl group to specific substrates. This is crucial for gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
類似化合物との比較
特性
CAS番号 |
1219358-20-9 |
|---|---|
分子式 |
C26H37N7O3S |
分子量 |
527.688 |
IUPAC名 |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChIキー |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




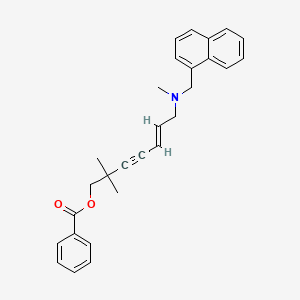
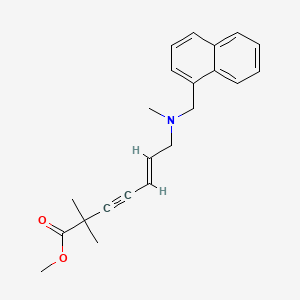
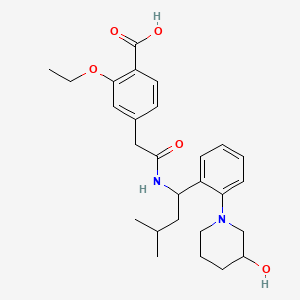
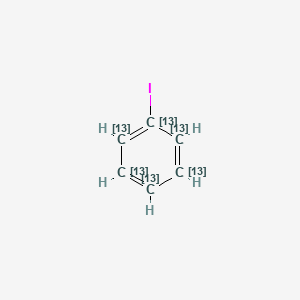
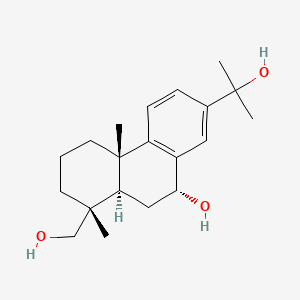
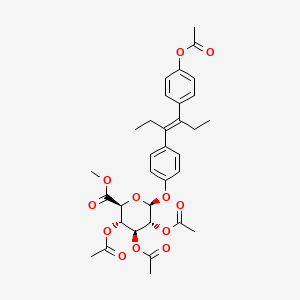
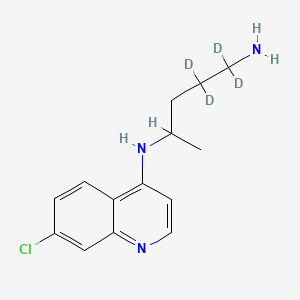

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
